Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate
Description
Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is a sulfanyl-containing ester derivative characterized by a 4-hydroxyphenyl group attached via a sulfur atom to an acetate methyl ester.
Properties
IUPAC Name |
methyl 2-(4-hydroxyphenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSBCLDLEBBYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate may exhibit anticancer properties. For example, related compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation. In vitro assays demonstrated that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as therapeutic agents .
Antimicrobial Properties : The compound has also shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Biochemical Applications
Buffering Agent : this compound serves as a non-ionic organic buffering agent in biological systems, maintaining pH levels within a suitable range (6-8.5) for cell cultures. This property is critical for various biochemical assays and experiments where pH stability is essential .
Environmental Science
Analytical Chemistry : The compound is useful in environmental monitoring as part of analytical methods to detect pollutants or endocrine disruptors. Its structural analogs have been studied for their interactions with biological systems, providing insights into the environmental impact of similar compounds .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory processes, making it a potential candidate for anti-inflammatory drugs.
Molecular Pathways: The compound interacts with cellular pathways related to apoptosis and cell proliferation, which are crucial in cancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Table 1: Comparison of Phenyl Substituents and Functional Groups
Key Observations :
- Sulfanyl vs. Sulfonyl Groups : Sulfanyl (–S–) groups (e.g., in methyl 2-(4-chlorophenyl)sulfanylacetate ) enhance lipophilicity compared to sulfonyl (–SO2–) groups (e.g., ethyl 2-((4-methylphenyl)sulfonyl)acetate ), which may influence membrane permeability in drug design.
- Hydroxyl vs. Chloro Substituents : The –OH group (as in the target compound) facilitates hydrogen bonding, impacting solubility and crystal packing, while –Cl (e.g., ) introduces electronegativity, altering reactivity.
Key Findings :
- Benzofuran Analogs : Compounds like methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate exhibit planar aromatic systems and hydrogen-bonded crystal structures, correlating with antitumor and antimicrobial activities .
- Sulfamoyl Derivatives : Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate demonstrates versatility in pharmaceutical synthesis due to its sulfonamide group and solubility .
Biological Activity
Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate, also known as a sulfanyl derivative, has garnered attention in recent years for its diverse biological activities. This compound, characterized by a methyl ester functional group and a phenolic sulfide moiety, has shown promise in various pharmacological contexts, including anticancer, anti-inflammatory, and antimicrobial activities. This article consolidates findings from multiple studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features:
- A methyl ester group.
- A hydroxyl group attached to a phenyl ring.
- A sulfanyl group which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, the compound showed an IC50 value of approximately 12 µM against HeLa cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of 2.29 µM .
Table 1: Anticancer Activity of this compound
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro tests revealed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the bacterial strain .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 64 | |
| Escherichia coli | 128 | |
| Pseudomonas aeruginosa | 32 |
The biological activities of this compound are attributed to its ability to modulate various molecular pathways:
- Antioxidant Activity : The hydroxyl group contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Enzyme Inhibition : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer progression and inflammation, such as cyclin-dependent kinases (CDKs) and phosphatases .
Case Studies
- Case Study on Cancer Cell Lines : A study involving the treatment of HCT-116 colon cancer cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity and PARP cleavage .
- Anti-inflammatory Effects in Animal Models : In vivo experiments using murine models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester and sulfide groups in Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate undergo nucleophilic substitution under specific conditions:
-
Ester group reactivity : Reacts with amines (e.g., hydrazine) to form amides or hydrazides. For example, hydrazinolysis of the ester yields 2-[(4-hydroxyphenyl)sulfanyl]acetohydrazide in 88% yield under reflux conditions .
-
Sulfide group reactivity : The sulfur atom participates in alkylation or arylation reactions. In one study, treatment with methyl iodide in DMF/sodium carbonate led to selective alkylation at the sulfur site .
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | Hydrazide derivative | 88% | |
| Alkylation | Methyl iodide, DMF, Na₂CO₃, 40°C | S-Methylated derivative | 83% |
Oxidation Reactions
The sulfide moiety is susceptible to oxidation:
-
Parikh–Doering oxidation : Using DMSO and SO₃·pyridine complex, the sulfide is oxidized to a sulfoxide or sulfone.
-
TEMPO-mediated oxidation : Under Ca(ClO)₂/TEMPO conditions, the benzylic hydroxyl group (if present) is oxidized to a ketone .
Table 2: Oxidation Pathways
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| DMSO/SO₃·pyridine | Sulfoxide | 25°C, 12 h | 75% | |
| TEMPO/Ca(ClO)₂ | Ketone derivative | 0°C, 2 h | 61% |
Thio-Michael Addition
The compound acts as a nucleophile in thio-Michael additions with α,β-unsaturated carbonyl compounds (e.g., acrylates):
textReaction: This compound + Methyl acrylate → Thioether-linked adduct Conditions: Triethylamine, ethanol, 25°C, 24 h Yield: 72%[4]
This reaction expands the molecule’s complexity for applications in drug discovery .
Ester Hydrolysis
The ester group hydrolyzes under acidic or basic conditions:
-
Basic hydrolysis : NaOH in aqueous ethanol converts the ester to 2-[(4-hydroxyphenyl)sulfanyl]acetic acid.
-
Acidic hydrolysis : HCl in dioxane yields the same carboxylic acid but with slower kinetics.
Condensation Reactions
The hydroxyphenyl group participates in Knoevenagel condensations:
-
Reaction with aldehydes (e.g., 4-hydroxybenzaldehyde) forms α,β-unsaturated ketones, useful in heterocycle synthesis .
Stability and Side Reactions
Q & A
What are the established synthetic methodologies for preparing Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate, and what are the critical reaction conditions to optimize yield?
Answer:
The synthesis of thioether-containing acetates like this compound typically involves nucleophilic substitution or esterification. For structurally analogous compounds (e.g., benzofuran derivatives), a common approach is refluxing precursors in methanol with concentrated sulfuric acid as a catalyst, followed by solvent evaporation, extraction, and purification via column chromatography . Critical conditions include:
- Stoichiometric control : Ensure exact molar ratios of the thiol (e.g., 4-hydroxythiophenol) and methyl 2-bromoacetate to minimize side reactions.
- Reaction temperature : Maintain reflux conditions (~60–80°C) to facilitate ester formation while avoiding decomposition.
- Purification : Use silica gel chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product with >95% purity.
How can researchers resolve contradictions in reported crystallographic data for structurally similar thioether-containing acetates?
Answer:
Discrepancies in crystallographic data (e.g., bond angles, unit cell parameters) can arise from differences in measurement techniques or refinement protocols. To resolve contradictions:
- Validate data collection : Use high-resolution X-ray diffraction (XRD) with a fine-focus sealed tube (e.g., Bruker SMART CCD) and multi-scan absorption correction (SADABS) to minimize errors .
- Refinement parameters : Prioritize R-factors (e.g., R[F² > 2σ(F²)] < 0.05) and check for consistency in hydrogen bonding networks and dihedral angles .
- Cross-reference datasets : Compare with analogous structures (e.g., Methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate) to identify outliers in lattice parameters or torsion angles .
What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
A combination of techniques ensures accurate characterization:
- XRD : Resolve crystal packing and intermolecular interactions (e.g., O–H···O hydrogen bonds, C–H···π contacts) with θ ranges of 1.5–27.5° and refinement using full-matrix least squares .
- NMR spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR (e.g., aromatic protons at δ 6.7–7.2 ppm, ester carbonyl at δ ~170 ppm).
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
In designing experiments to study the hydrogen bonding network of this compound, what crystallographic parameters should be prioritized?
Answer:
Focus on:
- Hydrogen bond geometry : Measure O–H···O distances (typically 2.6–2.8 Å) and angles (>150°) to quantify interaction strength .
- Dihedral angles : Analyze the rotation of the 4-hydroxyphenyl group relative to the acetate moiety (e.g., ~34.5° in analogous benzofuran derivatives) to assess steric effects .
- Thermal displacement parameters (Ueq) : Ensure hydrogen atoms are refined with appropriate isotropic/anisotropic models to avoid overfitting .
How does the electronic nature of the sulfanyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Answer:
The sulfanyl (–S–) group is electron-donating, which:
- Activates the carbonyl : Enhances electrophilicity of the ester carbonyl, facilitating nucleophilic attack (e.g., by amines or alkoxides).
- Steric effects : The bulky 4-hydroxyphenyl group may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .
- Oxidative stability : The thioether is less prone to oxidation compared to thiols, making it suitable for reactions under aerobic conditions.
What strategies can mitigate challenges in reproducing the crystal structure of this compound?
Answer:
- Solvent selection : Use low-polarity solvents (e.g., benzene) for slow evaporation to grow high-quality single crystals .
- Temperature control : Conduct crystallization at 173 K to stabilize lattice interactions and reduce thermal motion artifacts .
- Data validation : Cross-check Miller indices and symmetry operations with the International Tables for Crystallography to ensure space group consistency (e.g., P21/c) .
How do intermolecular interactions in the crystal lattice affect the physicochemical stability of this compound?
Answer:
- Hydrogen bonding : O–H···O interactions between the hydroxyl and ester groups enhance thermal stability (decomposition >200°C) .
- C–H···π contacts : These weak interactions (3.3–3.6 Å) contribute to dense packing, reducing hygroscopicity .
- Impact on solubility : Strong lattice forces lower solubility in nonpolar solvents, necessitating polar solvents (e.g., DMSO) for biological assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
